molecular formula C17H16Br2N2OS B3827585 2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide

2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide

Cat. No.: B3827585
M. Wt: 456.2 g/mol
InChI Key: GHNDFOFUZKWRNI-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide under basic conditions to form the thiazole ring . The final step involves the addition of ethanol and hydrobromic acid to yield the hydrobromide salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and imine group. These interactions can lead to the inhibition of microbial growth, modulation of inflammatory pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-4-(4-Bromophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
  • 2-[(2Z)-4-(4-Chlorophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
  • 2-[(2Z)-4-(4-Fluorophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Uniqueness

The uniqueness of 2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide lies in its specific substitution pattern on the phenyl ring and the presence of the hydrobromide salt. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS.BrH/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15;/h1-9,12,21H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDFOFUZKWRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide
Reactant of Route 3
2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide
Reactant of Route 4
2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide
Reactant of Route 5
2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide
Reactant of Route 6
2-[4-(4-Bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol;hydrobromide

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